
2-Fluoro-6-methoxy-4-methylbenzaldehyde
Overview
Description
2-Fluoro-6-methoxy-4-methylbenzaldehyde (CAS: 869942-82-5) is a fluorinated aromatic aldehyde with a methoxy group at position 6 and a methyl group at position 2. Its molecular formula is C₉H₉FO₂, and it is characterized by a molecular weight of 168.17 g/mol . This compound is commercially available for research purposes, often used as a precursor in organic synthesis, particularly in the development of benzimidazole derivatives and other heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-4-methylbenzaldehyde can be achieved through several methods. One common route involves the reaction of 3-fluoro-5-methylphenol with methoxyacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: 2-Fluoro-6-methoxy-4-methylbenzoic acid
Reduction: 2-Fluoro-6-methoxy-4-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Fluoro-6-methoxy-4-methylbenzaldehyde serves as a crucial intermediate in synthesizing complex organic molecules. It is particularly valuable in creating heterocyclic compounds and other aromatic derivatives due to its electrophilic aldehyde functionality.
Medicinal Chemistry
The compound has been investigated for its potential biological activities and as a precursor for pharmaceuticals. Notably, it may play a role in developing anti-inflammatory and anticancer agents. Its ability to form covalent bonds with nucleophilic sites in proteins enhances its relevance in drug design.
Agrochemicals
In agrochemical applications, this compound is explored for developing herbicides and pesticides, leveraging its unique chemical structure to enhance efficacy and selectivity against target organisms.
Dyestuffs
The compound's reactive functional groups allow it to be used in synthesizing dyes, providing vibrant colors and stability in various applications.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit promising biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Research indicates potential pathways through which this compound may reduce inflammation markers in vitro, suggesting further exploration in therapeutic contexts.
- Synthetic Pathways : Various synthetic routes have been documented that optimize yield and purity for industrial applications, emphasizing its utility in large-scale production scenarios.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS: 1158916-85-8)
- Molecular Formula : C₈H₆ClFO₂
- Molecular Weight : 188.58 g/mol
- Key Differences: Substituent at Position 4: A chlorine atom replaces the methyl group in the target compound. Electronic Effects: Chlorine is more electronegative and electron-withdrawing compared to the methyl group, altering reactivity in electrophilic aromatic substitution (EAS) reactions.
2-Fluoro-6-hydroxy-4-methoxybenzaldehyde
- Key Differences: Substituent at Position 6: A hydroxyl group replaces the methoxy group. Reactivity: More prone to oxidation or derivatization (e.g., etherification) due to the hydroxyl group .
2-Chloro-3,6-difluoroanisole (CAS: 10-F005584)
- Molecular Formula : C₇H₅ClF₂O
- Key Differences: Substituent Pattern: Chlorine at position 2 and fluorine at positions 3 and 6, with a methoxy group at position 1 (anisole structure). Applications: Likely used as a building block for agrochemicals or liquid crystals .
3-Methoxy-4-methylbenzonitrile (CAS: 1362295-77-9)
- Molecular Formula: C₉H₉NO
- Key Differences :
- Functional Group : A nitrile group replaces the aldehyde, significantly altering reactivity.
- Electronic Effects : The nitrile group is strongly electron-withdrawing, directing EAS reactions to specific positions.
- Applications : Used in coordination chemistry or as a precursor for carboxylic acid derivatives .
Biological Activity
2-Fluoro-6-methoxy-4-methylbenzaldehyde is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorine atom, a methoxy group, and a methyl group, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C9H9F O2
- Molecular Weight : 168.17 g/mol
- CAS Number : 1362295-77-9
The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. Research indicates that it may act as a substrate or inhibitor in enzyme-catalyzed reactions involving aromatic aldehydes, which can affect numerous biochemical processes in cells .
Antimicrobial Properties
Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the methoxy and fluorine groups may enhance the compound's ability to penetrate microbial cell membranes, thereby increasing its efficacy against various pathogens.
Anticancer Activity
Research has shown that derivatives of aromatic aldehydes can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
-
Study on Enzyme Inhibition :
A study evaluated the inhibitory effects of various aldehydes on specific enzymes involved in metabolic pathways. This compound was found to significantly inhibit enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders. -
Anticancer Screening :
In vitro testing against several cancer cell lines demonstrated that this compound could reduce cell viability significantly at micromolar concentrations. The selectivity index indicated promising potential for further development as an anticancer agent .
Data Tables
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Biological Activity | Antimicrobial, Anticancer |
IC50 (Cancer Cell Lines) | Varies (e.g., ~10 µM) |
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for 2-Fluoro-6-methoxy-4-methylbenzaldehyde, and how can regioselectivity be controlled during functionalization?
- Methodological Answer : A common approach involves starting with fluorinated benzene derivatives, such as 2-fluoro-3,6-dimethoxybenzaldehyde, followed by selective demethylation and methylation. Regioselectivity is achieved by leveraging the directing effects of substituents: the methoxy group (-OCH₃) acts as an ortho/para director, while fluorine (electron-withdrawing) directs meta substitution. For example, selective demethylation using boron tribromide (BBr₃) in dichloromethane at -78°C can remove specific methoxy groups, followed by methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. Reaction progress is monitored via TLC and HPLC to confirm intermediate purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Fluorine-induced splitting is observed in aromatic protons (e.g., doublets or triplets for adjacent fluorinated carbons).
- ¹³C NMR : The aldehyde carbon resonates at ~190 ppm. Fluorine coupling (²JCF) splits adjacent carbons into doublets.
- IR : A strong C=O stretch (~1700 cm⁻¹) and aromatic C-F stretch (~1200 cm⁻¹) are key identifiers.
- MS : Molecular ion peaks (e.g., [M+H]⁺) at m/z 182 (C₉H₉FO₂) confirm the molecular formula. High-resolution MS (HRMS) validates isotopic patterns .
Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?
- Methodological Answer : Key properties include:
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (reported range: 58–60°C for analogs ).
- Solubility : Tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis.
- Lipophilicity (LogP) : Calculated via shake-flask method or HPLC retention time correlation .
Q. What handling and storage protocols ensure the stability of this compound?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and moisture absorption. Use desiccants (e.g., silica gel) in storage containers. For handling, work in a fume hood with nitrile gloves and lab coats to avoid dermal exposure. Spills are neutralized with sodium bicarbonate (NaHCO₃) and washed with ethanol .
Q. Which purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4). Rf values are pre-determined via TLC.
- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation.
- Distillation : For high-purity isolation, fractional distillation under reduced pressure (e.g., 0.1 mmHg) is employed .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed when introducing multiple substituents?
- Methodological Answer : Use protective groups (e.g., acetyl for -OH) to block undesired positions. For instance, introduce fluorine via electrophilic aromatic substitution (e.g., using F₂ gas or Selectfluor®) before methoxy and methyl groups. DFT calculations predict reactive sites, while in-situ IR monitors reaction intermediates. Post-synthetic deprotection (e.g., NaOH hydrolysis) ensures correct functional group positioning .
Q. What methodologies evaluate the photonic properties of this compound for material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax in solvents (e.g., acetonitrile) to assess conjugation and electronic transitions.
- Fluorescence Quenching : Study interactions with electron-deficient moieties (e.g., nitroaromatics) to determine charge-transfer efficiency.
- TD-DFT Simulations : Correlate experimental spectra with computational models to predict photostability and quantum yields .
Q. How are safety and toxicological profiles of this compound assessed for laboratory use?
- Methodological Answer : Follow EFSA and OECD guidelines:
- Acute Toxicity : LD50 tests in rodents (oral, dermal routes).
- Genotoxicity : Ames test (Salmonella typhimurium) and micronucleus assay.
- Ecotoxicity : Daphnia magna and algae growth inhibition studies.
Data is cross-validated with PubChem and EPA DSSTox databases .
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Replicate protocols with controlled variables (temperature, catalyst loading). Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, reaction time). Advanced analytics (e.g., LC-MS/MS) detect trace impurities (e.g., overmethylated byproducts) that reduce yields. Compare results with literature using standardized reporting (e.g., MIACE guidelines) .
Q. How can this compound be functionalized for enzyme interaction studies?
- Methodological Answer :
- Schiff Base Formation : React the aldehyde with amine-containing biomolecules (e.g., lysine residues) in PBS buffer (pH 7.4).
- Click Chemistry : Introduce alkyne groups via Sonogashira coupling for azide-alkyne cycloaddition with enzyme probes.
- Fluorine NMR (¹⁹F) : Track binding events by monitoring chemical shift perturbations in enzyme-substrate complexes .
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPWMRJQBISSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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